molecular formula C15H21NO B11016897 (2E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide

(2E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide

Cat. No.: B11016897
M. Wt: 231.33 g/mol
InChI Key: QMTZDWQGYFYQEL-VAWYXSNFSA-N
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Description

(2E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a phenyl group, a prop-2-enamide group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide typically involves the reaction of 2-methylbutan-2-amine with 3-phenylprop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the compound is achieved through distillation or crystallization, ensuring high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

(2E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 1-(2-carbamoylethyl)-2-methylpyridinium chloride

Uniqueness

(2E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both a phenyl group and a prop-2-enamide group

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(E)-2-methyl-N-(2-methylbutan-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C15H21NO/c1-5-15(3,4)16-14(17)12(2)11-13-9-7-6-8-10-13/h6-11H,5H2,1-4H3,(H,16,17)/b12-11+

InChI Key

QMTZDWQGYFYQEL-VAWYXSNFSA-N

Isomeric SMILES

CCC(C)(C)NC(=O)/C(=C/C1=CC=CC=C1)/C

Canonical SMILES

CCC(C)(C)NC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

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